

Dexanabinol's Safety Profile: A Comparative Analysis from Clinical Studies

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Compound of Interest		
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This guide provides a comprehensive comparative analysis of the safety profile of **Dexanabinol** (also known as HU-211 or ETS2101), a synthetic cannabinoid derivative, based on data from key clinical studies. **Dexanabinol** has been investigated for its neuroprotective and anti-cancer properties, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and an inhibitor of the nuclear factor-kappa B (NF-kB) signaling pathway.[1] This document summarizes quantitative safety data, details the experimental protocols of pivotal trials, and visualizes the compound's mechanisms of action.

Data Presentation: Comparative Safety Analysis

The safety of **Dexanabinol** has been evaluated in various clinical settings, primarily in patients with traumatic brain injury (TBI) and advanced cancers. While larger Phase II and III trials in TBI concluded that **Dexanabinol** has a safety profile comparable to placebo, specific quantitative data in a comparative table format is not readily available in the primary publications.[2][3] However, a Phase I dose-escalation study in brain cancer patients provides valuable quantitative insights into its dose-limiting toxicities.

Table 1: Treatment-Related Adverse Events in a Phase I Study of **Dexanabinol** in Brain Cancer Patients[1]



Adverse Event	Grade 1-2 Incidence (N=26)	Grade 3 Incidence (N=26)
Depressed level of consciousness	Data not specified	2
Lightheadedness	Data not specified	0
Diarrhea	Data not specified	0
Itching (Pruritus)	Data not specified	0
Fatigue	Data not specified	0
Chest discomfort	Data not specified	0
Tingling in the mouth	Data not specified	0
Hypocalcemia	Data not specified	1
Hypophosphatemia	Data not specified	1

Note: The publication for the Phase I study did not provide a numerical breakdown of Grade 1-2 adverse events, but described them as the "most common drug-related toxicities."[1]

In a large-scale Phase III clinical trial involving 846 patients with severe TBI, **Dexanabinol** was found to be safe and was not associated with hepatic, renal, or cardiac toxic effects.[2][4] Similarly, a Phase II study in patients with severe closed head injury concluded that the nature and incidence of adverse medical events were similar between the **Dexanabinol** and placebo groups.[3]

Experimental Protocols

Phase III Randomized, Placebo-Controlled, Clinical Trial in Severe Traumatic Brain Injury

- Objective: To assess the efficacy and safety of a single intravenous dose of **Dexanabinol** in patients with severe traumatic brain injury.[4]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]



- Patient Population: 861 patients with severe traumatic brain injury (Glasgow Coma Scale score of 8 or less).[4]
- Intervention: Patients were randomly assigned to receive a single intravenous infusion of either 150 mg of **Dexanabinol** or a matching placebo within 6 hours of their injury.[4]
- Safety Assessment: Monitoring of adverse events, clinical laboratory tests (hematology, blood chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).

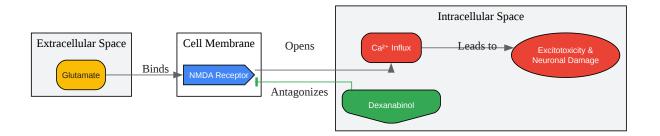
Phase I Dose-Escalation Study in Patients with Brain Cancer

- Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetics of **Dexanabinol** in patients with advanced solid tumors metastatic to the brain or primary brain tumors.[1]
- Study Design: An open-label, single-agent, dose-escalation study.[1]
- Patient Population: Patients with histologically confirmed malignant glioma or brain metastases.[1]
- Intervention: **Dexanabinol** was administered as a single 3-hour intravenous infusion once every 28 days, with escalating dose levels in successive cohorts of patients.[1]
- Safety Assessment: Close monitoring for adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were assessed during the first cycle of treatment.

Mandatory Visualization Signaling Pathways of Dexanabinol

Dexanabinol exerts its effects through a dual mechanism of action: antagonism of the NMDA receptor and inhibition of the NF-kB signaling pathway.

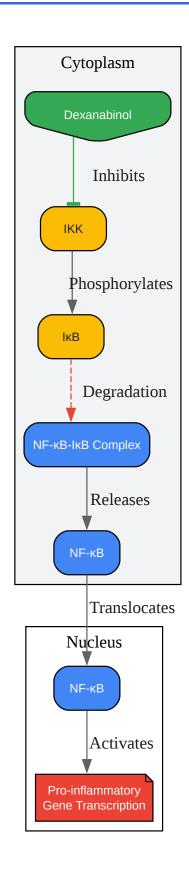




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Caption: Dexanabinol as an NMDA Receptor Antagonist.





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Caption: **Dexanabinol**'s Inhibition of the NF-кВ Pathway.



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